molecular formula C5H8N2O3S B13540562 (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide

(3-Methyl-1,2-oxazol-5-yl)methanesulfonamide

Cat. No.: B13540562
M. Wt: 176.20 g/mol
InChI Key: MMWCPTUNPJWATP-UHFFFAOYSA-N
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Description

(3-Methyl-1,2-oxazol-5-yl)methanesulfonamide is a chemical compound with the molecular formula C5H8N2O3S It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide typically involves the reaction of 3-methyl-1,2-oxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-1,2-oxazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with enzyme active sites, making it a valuable tool for studying enzyme mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Sulfonamide derivatives are known for their antibacterial properties, and this compound may exhibit similar activity.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Methyl-1,2-oxazol-5-yl)methanesulfonamide involves its interaction with molecular targets such as enzymes. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme active site, inhibiting its activity. This interaction can disrupt the normal function of the enzyme, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (5-Methyl-1,2-oxazol-3-yl)methanesulfonamide: Similar structure but with different positioning of the methyl group.

    N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Contains a benzenesulfonamide group instead of a methanesulfonamide group.

Uniqueness

(3-Methyl-1,2-oxazol-5-yl)methanesulfonamide is unique due to its specific substitution pattern on the oxazole ring. This unique structure can result in different chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C5H8N2O3S

Molecular Weight

176.20 g/mol

IUPAC Name

(3-methyl-1,2-oxazol-5-yl)methanesulfonamide

InChI

InChI=1S/C5H8N2O3S/c1-4-2-5(10-7-4)3-11(6,8)9/h2H,3H2,1H3,(H2,6,8,9)

InChI Key

MMWCPTUNPJWATP-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CS(=O)(=O)N

Origin of Product

United States

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